Methyl 3-(methylamino)propanoate

CAS No.: 24549-12-0

Cat. No.: VC3740018

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24549-12-0 |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | methyl 3-(methylamino)propanoate |

| Standard InChI | InChI=1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3 |

| Standard InChI Key | NGNUXOCKVMKGQL-UHFFFAOYSA-N |

| SMILES | CNCCC(=O)OC |

| Canonical SMILES | CNCCC(=O)OC |

Introduction

Chemical Structure and Properties

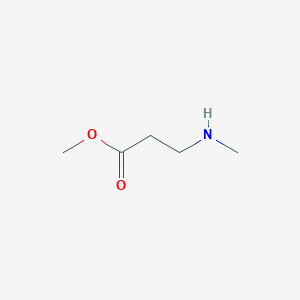

Methyl 3-(methylamino)propanoate features a three-carbon chain (propanoate) with a methyl ester group (-COOCH3) at one end and a methylamino group (-NHCH3) at position 3. This arrangement of functional groups creates a molecule with diverse chemical behavior potential.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| CAS Registry Number | 24549-12-0 |

| IUPAC Name | Methyl 3-(methylamino)propanoate |

| Functional Groups | Ester, secondary amine |

| Structural Representation | CH3-NH-CH2-CH2-COO-CH3 |

The compound's ester group makes it susceptible to nucleophilic attack, while the secondary amine group can participate in various chemical transformations, including alkylation reactions and hydrogen bonding. These properties contribute to its significance in synthetic organic chemistry.

Synthesis Methods

Methyl 3-(methylamino)propanoate can be synthesized through multiple routes, with the most common being the conjugate addition of methylamine to methyl acrylate. This reaction follows Michael addition principles, where the nucleophilic amine attacks the electrophilic β-carbon of the α,β-unsaturated ester.

Laboratory Synthesis Protocol

The synthesis typically involves the following procedure:

-

Reaction of methyl acrylate with methylamine in methanol

-

Maintenance of low temperatures (approximately -20°C) to control reaction kinetics

-

Reaction duration of several hours to ensure complete conversion

-

Solvent removal under reduced pressure

-

Purification through distillation to obtain the pure compound

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with optimized conditions:

-

Use of continuous flow reactors

-

Automated systems to maintain precise temperature and pressure parameters

-

Process optimization for maximizing yield and efficiency

-

Implementation of quality control measures throughout production

The industrial production methods maintain the fundamental chemistry of laboratory synthesis while adapting processes for larger scale operations with higher efficiency requirements.

Chemical Reactivity

Methyl 3-(methylamino)propanoate demonstrates diverse chemical reactivity due to its functional groups, participating in several reaction types:

Reaction Profile

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, alcohols | Basic conditions | Substituted esters, amides |

| Hydrolysis | Water | Acidic or basic conditions | 3-(methylamino)propanoic acid, methanol |

| Reduction | LiAlH4 | Anhydrous conditions | 3-(methylamino)propanol |

| N-Alkylation | Alkyl halides | Basic conditions | N,N-dialkylated derivatives |

The ester group readily undergoes nucleophilic attack, leading to various derivatives. The secondary amine can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's reactivity with biological molecules.

Applications in Scientific Research

Methyl 3-(methylamino)propanoate serves various functions in scientific research across multiple disciplines:

Chemical Applications

The compound functions as:

-

An intermediate in the synthesis of complex organic compounds

-

A building block for heterocyclic compound synthesis

-

A model compound for studying ester and amine reactivity

Biological Applications

In biochemistry and medicinal chemistry, potential applications include:

-

Studies involving enzyme reactions and metabolic pathways

-

Investigation of structure-activity relationships in drug development

-

Exploration of pharmacological properties

Industrial Applications

In industrial chemistry, the compound contributes to:

-

Production of specialty chemicals

-

Development of advanced materials

-

Polymer chemistry applications

The versatility of methyl 3-(methylamino)propanoate makes it valuable across these varied research domains, particularly where its dual functionality can be leveraged for specific chemical transformations.

Comparative Analysis

When compared to structurally similar compounds, methyl 3-(methylamino)propanoate demonstrates distinctive characteristics that influence its reactivity and applications.

Structural Comparison with Similar Compounds

| Compound | Structural Difference | Effect on Properties and Reactivity |

|---|---|---|

| Methyl 3-(dimethylamino)propanoate | Additional methyl on nitrogen | Increased steric hindrance, reduced hydrogen bonding capability |

| Methyl 3-(ethylamino)propanoate | Ethyl instead of methyl on nitrogen | Increased lipophilicity, modified basicity |

| Methyl 3-aminopropanoate | Primary amine instead of secondary | Enhanced nucleophilicity, different hydrogen bonding pattern |

| Ethyl 3-(methylamino)propanoate | Ethyl ester instead of methyl ester | Altered lipophilicity and hydrolysis rate |

The specific arrangement of the methylamino group at position 3 on the propanoate backbone, combined with the methyl ester functionality, provides methyl 3-(methylamino)propanoate with unique reactivity patterns that distinguish it from these structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume